Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, a thiophene ring, and a thiazolopyrimidine core. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be achieved through multicomponent reactions (MCRs). One such method involves the Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This reaction is typically carried out using toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield and decrease the reaction time .
Chemical Reactions Analysis
Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent due to the presence of the thiophene ring, which is known for its biological activity . In medicine, it is being explored for its potential use in drug development, particularly for its anti-inflammatory and antihypertensive properties . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of various therapeutic agents .
Mechanism of Action
The mechanism of action of Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .
Comparison with Similar Compounds
Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one . While both compounds contain a benzyl group and a thiophene ring, the presence of the thiazolopyrimidine core in this compound makes it unique. This structural difference contributes to its distinct chemical and biological properties .
Properties
CAS No. |
617697-11-7 |
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Molecular Formula |
C29H24N2O4S2 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
benzyl (2Z)-2-[(Z)-3-(2-methoxyphenyl)prop-2-enylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H24N2O4S2/c1-19-25(28(33)35-18-20-10-4-3-5-11-20)26(23-16-9-17-36-23)31-27(32)24(37-29(31)30-19)15-8-13-21-12-6-7-14-22(21)34-2/h3-17,26H,18H2,1-2H3/b13-8-,24-15- |
InChI Key |
KWODEOVZNNVGQD-IUDNYTSFSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C=C\C3=CC=CC=C3OC)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3OC)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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